![molecular formula C18H26N4O2 B2643556 1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione CAS No. 839686-31-6](/img/structure/B2643556.png)
1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione, commonly known as Etizolam, is a thienodiazepine drug that is used for the treatment of anxiety, insomnia, and panic attacks. It is a research chemical and is not approved for medical use in many countries.
Mechanism Of Action
Etizolam acts on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. It enhances the activity of GABA, which is an inhibitory neurotransmitter, leading to a decrease in neuronal excitability. This results in its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.
Biochemical and Physiological Effects:
Etizolam has been found to increase the levels of dopamine and serotonin in the brain. It has also been found to decrease the levels of noradrenaline and acetylcholine. It has been shown to affect the levels of various hormones such as cortisol, prolactin, and growth hormone.
Advantages And Limitations For Lab Experiments
Etizolam has advantages in lab experiments as it is a potent and selective GABA receptor agonist. It has a rapid onset of action and a short half-life. However, it has limitations as it is not approved for medical use in many countries and can have legal implications.
Future Directions
There are many future directions for the study of Etizolam. It can be studied for its potential use in the treatment of various neurological and psychiatric disorders. It can also be studied for its effects on the immune system and inflammation. Further research can also be done to understand its mechanism of action and to develop more potent and selective GABA receptor agonists.
Conclusion:
Etizolam is a thienodiazepine drug that has been used in scientific research to study its effects on the central nervous system. It acts on the GABA neurotransmitter system in the brain, leading to its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has advantages in lab experiments but has limitations due to its legal implications. There are many future directions for the study of Etizolam, and further research can lead to its potential use in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
Etizolam can be synthesized by the reaction of 2-ethyl-4-methylthiazole-5-carboxylic acid with hydrazine to form 2-ethyl-4-methylthiazole-5-carbohydrazide. This compound is then reacted with 4-(dimethylamino)phenyl magnesium bromide to form 1-(4-(dimethylamino)phenyl)-3-(2-ethyl-4-methylthiazol-5-yl)urea. This compound is then reacted with 4-ethylpiperazine to form Etizolam.
Scientific Research Applications
Etizolam has been used in scientific research to study its effects on the central nervous system. It has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has also been used to study its effects on memory and learning.
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-4-20-9-11-21(12-10-20)16-13-17(23)22(18(16)24)15-7-5-14(6-8-15)19(2)3/h5-8,16H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYMRGFDDKBHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-3-(4-ethylpiperazin-1-yl)pyrrolidine-2,5-dione |
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